molecular formula C36H62O8 B14800853 2-[(2S)-2-[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

2-[(2S)-2-[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B14800853
M. Wt: 622.9 g/mol
InChI Key: FVIZARNDLVOMSU-ABACPQCKSA-N
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Description

The compound 2-[(2S)-2-[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with a highly intricate structure This compound is characterized by multiple hydroxyl groups, a cyclopenta[a]phenanthrene core, and a heptenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the cyclopenta[a]phenanthrene core: This step often involves cyclization reactions, which can be catalyzed by acids or bases under controlled conditions.

    Introduction of hydroxyl groups: Hydroxylation reactions are employed to introduce hydroxyl groups at specific positions on the molecule. These reactions can be carried out using reagents such as osmium tetroxide or hydrogen peroxide.

    Attachment of the heptenyl side chain: This step may involve alkylation reactions, where the side chain is attached to the core structure using reagents like alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the efficiency.

    Purification techniques: Utilizing methods such as chromatography or crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The double bonds in the heptenyl side chain can be reduced to single bonds using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst.

    Substituting agents: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Saturated hydrocarbons.

    Substitution products: Halogenated compounds.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved could include:

    Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing it from catalyzing its reaction.

    Receptor binding: It may interact with cell surface receptors, triggering a cascade of intracellular events.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: Shares a similar cyclopenta[a]phenanthrene core but differs in the side chains and functional groups.

    Steroids: Compounds like testosterone and estradiol have similar core structures but vary in their functional groups and biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and biological properties

Properties

Molecular Formula

C36H62O8

Molecular Weight

622.9 g/mol

IUPAC Name

2-[(2S)-2-[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,44-31-30(42)29(41)28(40)23(19-37)43-31)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(39)32(3,4)24(33)12-17-34(25,35)6/h10,21-31,37-42H,9,11-19H2,1-8H3/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,33-,34+,35+,36-/m0/s1

InChI Key

FVIZARNDLVOMSU-ABACPQCKSA-N

Isomeric SMILES

CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CCC4[C@@]3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C

Origin of Product

United States

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